molecular formula C9H17N3O B1489834 Azetidin-3-yl(4-methylpiperazin-1-yl)methanone CAS No. 1442089-41-9

Azetidin-3-yl(4-methylpiperazin-1-yl)methanone

Cat. No. B1489834
CAS RN: 1442089-41-9
M. Wt: 183.25 g/mol
InChI Key: LPMXSERMJAQLDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular formula of Azetidin-3-yl(4-methylpiperazin-1-yl)methanone is C9H17N3O and it has a molecular weight of 183.25 g/mol.


Chemical Reactions Analysis

While specific chemical reactions involving Azetidin-3-yl(4-methylpiperazin-1-yl)methanone have not been found, similar compounds have shown anti-nociceptive and anti-inflammatory effects .

Scientific Research Applications

Inhibition of Alcohol Dehydrogenase (ADH)

4-Methylpyrazole serves as a potent ADH inhibitor, making it a potential therapeutic agent for the treatment of acute intoxications caused by substances like methanol and ethylene glycol. Research highlights its efficacy and safety when used in cases of methanol intoxication. For instance, a study reported the successful management of acute methanol poisoning using 4-Methylpyrazole, emphasizing its advantages over traditional ethanol therapy (Hantson et al., 1999). Similarly, it has shown promise in treating ethylene glycol intoxication, offering a potential alternative to ethanol therapy (Baud et al., 1986).

Pediatric Applications

The use of 4-Methylpyrazole in pediatric cases of methanol poisoning has been documented, with a case study demonstrating its effectiveness without notable side effects, marking it as a safe and valid alternative to ethanol in pediatric cases (Brabander et al., 2005).

Pharmacokinetics and Safety

The pharmacokinetics and safety profile of 4-Methylpyrazole have been extensively studied. A controlled study in healthy human subjects after single, ascending doses revealed that 4-Methylpyrazole is well-tolerated at doses producing plasma levels within a probable therapeutic range, with minimal side effects at higher doses (Jacobsen et al., 1988). Additionally, the interaction of 4-Methylpyrazole with ethanol and its impact on the elimination of both substances has been studied, providing insights into its potential clinical implications, especially in cases where patients have ingested multiple substances (Jacobsen et al., 1996).

properties

IUPAC Name

azetidin-3-yl-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c1-11-2-4-12(5-3-11)9(13)8-6-10-7-8/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMXSERMJAQLDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-3-yl(4-methylpiperazin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azetidin-3-yl(4-methylpiperazin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
Azetidin-3-yl(4-methylpiperazin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
Azetidin-3-yl(4-methylpiperazin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
Azetidin-3-yl(4-methylpiperazin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
Azetidin-3-yl(4-methylpiperazin-1-yl)methanone
Reactant of Route 6
Azetidin-3-yl(4-methylpiperazin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.